Methyl 3-(oxiran-2-ylmethoxy)benzoate
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Overview
Description
Methyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid and contains an epoxide group, which is a three-membered cyclic ether
Preparation Methods
Methyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-hydroxybenzoate with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the epoxide group. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 3-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 3-(oxiran-2-ylmethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group, which affects its reactivity and applications.
4-(oxiran-2-ylmethoxy)benzoic acid: Similar to this compound but with the epoxide group in a different position on the benzene ring.
2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: A more complex compound with two epoxide groups and a different molecular structure.
These compounds share some chemical properties due to the presence of the epoxide group but differ in their reactivity and applications based on their specific structures.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)8-3-2-4-9(5-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
NLGAZNQSUHYNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
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